
2-(2-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-naphthylhydrazide with 2-fluorobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(2-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 2-(2-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the fluorine atom and the oxadiazole ring can enhance its binding affinity and specificity towards certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole
- 2-(2-Fluorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
- 2-(2-Fluorophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
Uniqueness
2-(2-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole is unique due to the presence of both the fluorophenyl and naphthyl groups, which can impart distinct electronic and steric properties. These features can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
68047-43-8 |
|---|---|
Formule moléculaire |
C18H11FN2O |
Poids moléculaire |
290.3 g/mol |
Nom IUPAC |
2-(2-fluorophenyl)-5-naphthalen-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H11FN2O/c19-16-8-4-3-7-15(16)18-21-20-17(22-18)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H |
Clé InChI |
PQFGTNWSOPHOHE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3=NN=C(O3)C4=CC=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



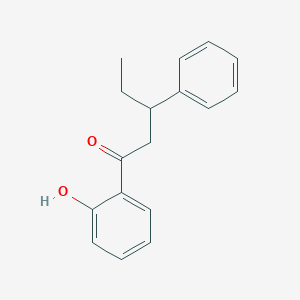

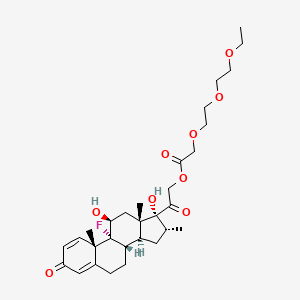
![1-Pentanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13411448.png)
![[(3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13411456.png)

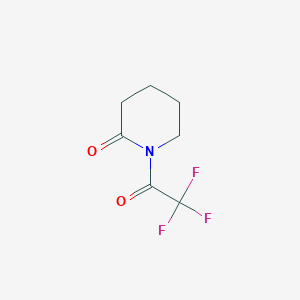

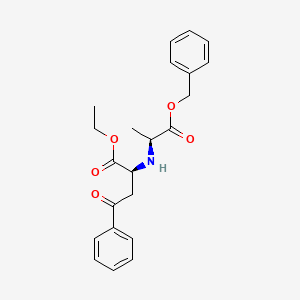
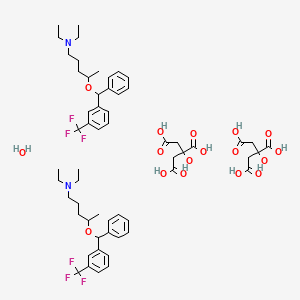


![[(1R,2S,3S,4R,5R,6R,8S,9S,13S,14S,17R,18S)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B13411500.png)
